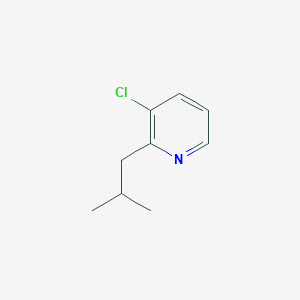

3-Chloro-2-isobutylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

3-chloro-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

MRGHHULLQNYQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Isobutylpyridine

As a Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. irb.hr Substituted pyridines like 3-Chloro-2-isobutylpyridine are instrumental in constructing fused heterocyclic systems. The chloro group can undergo intramolecular or intermolecular reactions to form new rings. For example, it can be a key starting material for synthesizing imidazo[4,5-b]pyridines, which are structurally similar to naturally occurring purines and often exhibit a range of biological activities. irb.hr

The synthesis of these complex heterocyles often involves a sequence where the chlorine atom is displaced by a nitrogen nucleophile from another molecule, leading to the formation of a new carbon-nitrogen bond. This is a fundamental step in building bicyclic or polycyclic aromatic systems that are frequently explored in drug discovery programs. irb.hrgoogle.com

Intermediate in the Preparation of Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is essential for identifying new therapeutic leads. This compound is an excellent scaffold for this purpose due to the synthetic versatility of its chloro-substituent.

The chlorine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a wide array of different functional groups and molecular fragments. This allows for the systematic modification of the pyridine (B92270) core, leading to a diverse library of analogues. For example, coupling with various amines, alcohols, or boronic acids can rapidly generate a large set of derivatives. wisc.edu This strategy is crucial for exploring the structure-activity relationship (SAR) of a particular molecular scaffold, helping medicinal chemists to optimize properties like potency, selectivity, and metabolic stability. sfu.ca The ability to functionalize the molecule through reactions at the chlorine atom makes it a valuable intermediate for creating libraries aimed at identifying novel biologically active agents. nih.govwisc.edu

Conclusion

3-Chloro-2-isobutylpyridine is a strategically important chemical intermediate. While not an end-product itself, its value lies in its utility as a versatile building block. Its specific arrangement of chloro and isobutyl groups on a pyridine (B92270) ring provides synthetic chemists with multiple avenues for constructing complex nitrogen-containing heterocycles and for rapidly generating diverse chemical libraries essential for modern research and development, particularly in the pharmaceutical industry.

Advanced Spectroscopic and Mechanistic Investigations of 3 Chloro 2 Isobutylpyridine and Its Reactions

Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques

Probing the mechanistic pathways of reactions involving 3-Chloro-2-isobutylpyridine is crucial for optimizing reaction conditions, minimizing byproduct formation, and enabling rational catalyst design. Advanced spectroscopic techniques offer a window into these transformations as they occur, providing data on reaction kinetics and the structure of fleeting intermediates.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time directly within the NMR tube. This technique allows for the simultaneous observation and quantification of reactants, intermediates, products, and byproducts without the need for sampling and quenching, which can disturb the reaction system.

For a hypothetical reaction, such as the catalytic deuteration of this compound, in situ NMR would be invaluable. By monitoring changes in the ¹H NMR spectrum, the disappearance of proton signals at specific positions on the pyridine (B92270) ring and the isobutyl group can be tracked, while the emergence of new signals corresponding to the deuterated product would confirm the reaction's progress. rsc.org Furthermore, if a phosphorus-containing catalyst were used, ³¹P NMR could simultaneously monitor the state of the catalyst. rsc.org

A kinetic profile can be constructed by acquiring spectra at regular intervals. This provides crucial data for determining reaction rates and understanding the influence of various parameters, such as temperature and catalyst loading. In chemo-enzymatic reactions, such as a potential asymmetric dearomatization of the pyridine ring, in situ NMR (e.g., ¹⁹F NMR if a fluorine-tagged substrate were used as a model) can track the consumption of starting material and the formation of stereoisomeric products, providing insights into the enzyme's selectivity and efficiency. nih.gov

Table 1: Illustrative In Situ ¹H NMR Monitoring Data for a Hypothetical Amination Reaction of this compound

| Time (min) | Reactant Peak Integral (Normalized) | Product Peak Integral (Normalized) | Key Intermediate Signal (ppm) |

| 0 | 1.00 | 0.00 | Not Observed |

| 15 | 0.78 | 0.21 | 5.85 (broad singlet) |

| 30 | 0.55 | 0.44 | 5.86 (broad singlet) |

| 60 | 0.21 | 0.78 | Not Observed |

| 120 | <0.05 | >0.95 | Not Observed |

This interactive table simulates data that could be obtained from monitoring a reaction, showing the conversion of the reactant to the product over time and the transient appearance of an intermediate.

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally sensitive for detecting low-abundance, charged, or easily ionizable reactive intermediates that are often key to understanding a reaction's mechanism but are too short-lived to be observed by NMR. nih.gov

In the study of reactions of this compound, ESI-MS can be used to intercept and characterize intermediates. For instance, in a copper-catalyzed cross-coupling reaction, transient organocopper species or cationic intermediates could be detected. nih.gov By analyzing the reaction mixture at different time points, a picture of the species present throughout the reaction can be built.

Collision-Induced Dissociation (CID), a tandem MS (MS/MS) technique, can be employed to fragment the detected intermediate ions. The resulting fragmentation pattern provides structural information, helping to confirm the identity of the transient species. researchgate.net This is particularly useful for distinguishing between isomeric intermediates that may form during the reaction. For example, in reactions involving the functionalization of the pyridine ring, MS/MS could help differentiate between intermediates where substitution has occurred at different positions. researchgate.net Research on the Hantzsch pyridine synthesis has successfully used on-line ESI-MS to monitor the reaction progress by tracking the masses of known intermediates in real-time. rsc.org

Development of Advanced Chromatographic and Spectrometric Methods for Reaction Profiling

Synthetic research requires robust analytical methods not only to identify products but also to profile the entire reaction mixture. This includes tracking the consumption of starting materials, the formation of the desired product, and the emergence of impurities and byproducts.

High-Performance Liquid Chromatography (HPLC), often coupled with a Photo-Diode Array (PDA) detector and a Mass Spectrometer (MS), is the workhorse for reaction profiling. For reactions involving this compound, a reverse-phase HPLC method can be developed to separate the relatively nonpolar starting material from more polar products or byproducts. researchgate.netijsrst.com

A PDA detector provides UV-Vis spectra for each eluting peak, which aids in peak identification and purity assessment. The MS detector provides mass information, confirming the identity of the expected product and helping to elucidate the structures of unknown byproducts by providing their molecular weights. rsc.org

For example, in a regioselectivity study, such as the further halogenation of this compound, HPLC analysis is critical. Isomeric products, which may have very similar polarities, can be separated and quantified. Research on the chlorination of pyridine N-oxides demonstrated the use of HPLC to determine the precise ratio of 2-chloro and 6-chloro isomers, which was essential for optimizing reaction selectivity. acs.org This same methodology would be directly applicable to analyzing the product mixture from a reaction of this compound, allowing for the quantification of any isomeric byproducts.

Table 2: Hypothetical HPLC-MS Data for Profiling a Cross-Coupling Reaction of this compound

| Retention Time (min) | Main UV λmax (nm) | Detected m/z [M+H]⁺ | Tentative Identification |

| 2.5 | 265 | 184.07 | This compound (Starting Material) |

| 4.1 | 280 | 256.15 | Desired Product |

| 3.8 | 275 | 302.18 | Dimerized Byproduct |

| 5.2 | 260 | 150.11 | Dehalogenated Starting Material |

This interactive table provides an example of the data generated during reaction profiling, enabling the identification of the starting material, product, and key byproducts based on their chromatographic and mass spectrometric properties.

Accurate quantification of product yield and impurity levels is paramount in synthetic chemistry. While qualitative analysis identifies the components of a mixture, quantitative analysis determines their concentration.

Quantitative NMR (qNMR) is an absolute method that can determine the concentration of an analyte without a calibration curve, provided a certified internal standard of known concentration is used. acs.org To determine the yield of a synthesis of this compound, a known mass of an inert standard (e.g., triphenylmethane) could be added to the crude reaction mixture. By comparing the integral of a specific, well-resolved proton signal from the product with that of the standard, the exact yield can be calculated directly from the ¹H NMR spectrum. chemrxiv.org

Alternatively, HPLC is widely used for quantitative analysis. A calibration curve is typically constructed by injecting known concentrations of a purified sample of this compound and plotting the peak area against concentration. The concentration in an unknown sample can then be determined from its peak area. acs.org More advanced, "calibration-free" methods are also being developed. These approaches use a combination of MS and PDA detectors along with machine-learning models that predict molar extinction coefficients, allowing for rapid and reasonably accurate yield estimation from a single crude sample injection. rsc.org Such a method would be highly beneficial for high-throughput screening of reaction conditions for the synthesis or functionalization of this compound.

Theoretical and Computational Investigations of 3 Chloro 2 Isobutylpyridine Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. For 3-Chloro-2-isobutylpyridine, these calculations can elucidate the influence of the electron-withdrawing chloro group and the electron-donating isobutyl group on the aromatic pyridine (B92270) ring.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is fundamental to its reactivity. In this compound, the electronegative chlorine atom and the nitrogen atom of the pyridine ring significantly polarize the electron density. The isobutyl group, being a weak alkyl donor, has a more subtle electronic influence.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the pyridine ring pi-system and the lone pair of the nitrogen atom. The LUMO is anticipated to be a π* orbital of the pyridine ring, with its energy lowered by the electron-withdrawing chlorine atom.

The calculated charge distribution reveals the most electron-rich and electron-deficient sites in the molecule. This information is crucial for predicting the outcomes of reactions with electrophiles and nucleophiles.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N1 (Pyridine) | -0.45 |

| C2 (Pyridine) | +0.25 |

| C3 (Pyridine) | +0.10 |

| C4 (Pyridine) | -0.15 |

| C5 (Pyridine) | -0.05 |

| C6 (Pyridine) | -0.10 |

| Cl (on C3) | -0.20 |

| C (isobutyl, α) | +0.05 |

| C (isobutyl, β) | -0.02 |

| C (isobutyl, γ) | -0.03 |

Note: This data is hypothetical and for illustrative purposes.

Stability and Reactivity Predictions

Reactivity at the isobutyl side chain is also a key consideration. The relative stability of radicals formed by hydrogen abstraction from the α, β, and γ positions of the isobutyl group can be predicted by calculating the corresponding C-H bond dissociation energies (BDEs). It is generally observed in alkylpyridines that C-H bonds at the position alpha to the ring (the heterobenzylic position) are weaker and more susceptible to radical functionalization. nih.gov

Molecular Dynamics and Conformational Analysis

While quantum calculations often focus on a single, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations and conformational analysis explore the molecule's flexibility and its interactions with its environment.

Investigation of Preferred Conformations of the Isobutyl Group

The isobutyl group attached to the pyridine ring is not rigid and can rotate around the C2-Cα bond. Different rotational isomers (conformers) will have different energies due to steric interactions between the isobutyl group and the chloro-substituted pyridine ring. Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformations. The preferred conformation will likely be one that minimizes steric clash between the bulky isobutyl group and the chlorine atom on the adjacent carbon.

Table 2: Hypothetical Relative Energies of Isobutyl Group Conformations

| Conformer (Dihedral Angle N1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

| 60° (gauche) | 0.0 |

| 180° (anti) | 1.5 |

| -60° (gauche) | 0.2 |

Note: This data is hypothetical and for illustrative purposes.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is governed by its interactions with solvent molecules. jyu.fi MD simulations can model these interactions explicitly. The polar pyridine ring, with its nitrogen lone pair and the attached chlorine, can engage in dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. The nonpolar isobutyl group will primarily have van der Waals interactions. In polar solvents, it is expected that the solvent molecules will preferentially solvate the polar regions of the molecule. In nonpolar solvents, the isobutyl chain will be more favorably solvated. These solvent effects can influence both the conformational preferences of the molecule and its reactivity. jyu.fiuni-regensburg.de

Computational Modeling of Reaction Pathways and Selectivity

A significant application of computational chemistry is the modeling of reaction mechanisms to understand how reactions occur and why certain products are formed preferentially.

For this compound, a relevant reaction to model would be the site-selective C-H functionalization of the isobutyl group, a process that has been studied for related alkylpyridines. acs.org For instance, a radical-mediated halogenation or oxidation reaction would involve the abstraction of a hydrogen atom from the isobutyl chain. DFT calculations can be employed to determine the transition state structures and activation energies for hydrogen abstraction from the primary, secondary, and tertiary C-H bonds of the isobutyl group.

Studies on similar systems suggest that the heterobenzylic C-H bond (the one on the carbon attached to the pyridine ring) is often the most reactive due to the ability of the pyridine ring to stabilize the resulting radical. nih.gov However, steric hindrance from the adjacent chloro group could influence this selectivity. acs.org

Table 3: Hypothetical Calculated Activation Energies for Hydrogen Abstraction from the Isobutyl Group of this compound

| Position of H Abstraction | Relative Activation Energy (kcal/mol) |

| α-position (tertiary C-H) | 0.0 |

| β-position (primary C-H) | +5.2 |

| γ-position (primary C-H) | +4.8 |

Note: This data is hypothetical and for illustrative purposes, predicting that the tertiary C-H bond is the most reactive, which is a common trend.

By mapping out the potential energy surfaces for different reaction pathways, computational modeling can provide a detailed, atomistic understanding of the factors controlling selectivity. This predictive power is invaluable for designing new synthetic methods and for understanding the chemical behavior of complex molecules like this compound.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound can be envisaged through several key transformations, including the chlorination of a 2-isobutylpyridine (B1582698) precursor or the introduction of the isobutyl group onto a 3-chloropyridine (B48278) scaffold. Computational chemistry provides invaluable insights into the mechanisms of these reactions by characterizing the transition states (TS) of the rate-determining steps. Density Functional Theory (DFT) is a powerful tool for locating and analyzing these high-energy structures, offering a quantitative understanding of reaction barriers and pathways.

One plausible synthetic route is the electrophilic chlorination of 2-isobutylpyridine. Theoretical studies on the photochemical chlorination of pyridine have shown that the reaction proceeds via a radical mechanism, but electrophilic chlorination in the ground state involves the formation of a Wheland-type intermediate. sioc-journal.cn For 2-isobutylpyridine, chlorination can occur at the C3, C4, C5, or C6 positions. DFT calculations can be employed to model the transition states for the formation of the sigma-complex at each of these positions.

The geometry of the transition state for chlorination at the C3 position would show an elongated C-H bond and a nascent C-Cl bond, with the chlorine atom approaching the pyridine ring. The isobutyl group at the C2 position exerts a steric and electronic influence on the transition state energetics. Computationally, the activation energy (ΔG‡) for the formation of each regioisomeric intermediate can be calculated to predict the most likely product.

Another key synthetic step that can be computationally investigated is the cross-coupling reaction to introduce the isobutyl group, for example, a Suzuki-Miyaura or a Grignard reaction on a 3-chloropyridine derivative. In a hypothetical Suzuki-Miyaura coupling between 3-chloropyridine and isobutylboronic acid, the key transition states of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) can be modeled. DFT studies on the Suzuki-Miyaura cross-coupling of chloropyridines have shown that the nature of the reactants and the catalyst system significantly influences the energy profile of the reaction. chemrxiv.orgmdpi.com For instance, the oxidative addition of the C-Cl bond to the metal catalyst is often the rate-determining step, and its transition state can be computationally characterized.

Similarly, in a Grignard reaction between 3-chloropyridine and an isobutylmagnesium halide, computational models can elucidate the mechanism, which may involve single-electron transfer (SET) or polar pathways. nih.govnih.gov The transition states for these pathways can be located, and their relative energies can determine the predominant reaction mechanism.

The following table presents hypothetical activation free energies (ΔG‡) for the chlorination of 2-isobutylpyridine at different positions, calculated at the B3LYP/6-311+G(d,p) level of theory in a solvent continuum model. These values are illustrative and intended to demonstrate the type of data generated from such computational studies.

Table 1: Hypothetical Activation Free Energies for the Chlorination of 2-Isobutylpyridine

| Position of Chlorination | Hypothetical ΔG‡ (kcal/mol) | Transition State Geometry Highlights |

|---|---|---|

| C3 | 22.5 | Incoming Cl electrophile, elongating C3-H bond |

| C4 | 25.8 | Steric hindrance from isobutyl group less pronounced |

| C5 | 24.1 | Electronically less favored than C3 |

| C6 | 28.3 | Significant steric hindrance from adjacent isobutyl group |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is not only crucial for understanding reaction mechanisms but also for predicting the outcomes of reactions, specifically their regioselectivity and stereoselectivity.

Regioselectivity

In the synthesis of this compound, regioselectivity is a critical consideration. For instance, in the chlorination of 2-isobutylpyridine, the directing effects of the isobutyl group and the pyridine nitrogen must be considered. The isobutyl group is an electron-donating group, which tends to direct electrophilic substitution to the ortho and para positions (C3 and C5). However, the pyridine nitrogen is deactivating and directs meta to itself (C3 and C5). Computational methods can quantify these effects. By comparing the calculated activation energies for the attack at each position, a prediction of the major product can be made. nih.gov As illustrated in the hypothetical data in Table 1, the lower activation energy for chlorination at the C3 position suggests that this would be the favored product, leading to the desired this compound.

DFT calculations can also be used to analyze the electronic structure of the starting material, for example, by calculating the Fukui functions or mapping the electrostatic potential. These analyses can indicate the most nucleophilic or electrophilic sites in the molecule, providing a qualitative prediction of regioselectivity. organic-chemistry.org

In the case of introducing the isobutyl group via a cross-coupling reaction on 3-chloropyridine, the regioselectivity is predetermined by the position of the chloro substituent. However, in other functionalizations of the this compound ring, the existing substituents will direct incoming reagents. The chlorine atom is an ortho-, para-director, while the isobutyl group is also an ortho-, para-director. Their combined influence on the regioselectivity of a subsequent reaction, such as nitration or another halogenation, can be computationally modeled.

The following interactive table shows hypothetical relative energies of the intermediates formed during the electrophilic bromination of this compound, which can be used to predict the regioselectivity of this transformation.

Table 2: Hypothetical Relative Energies of Intermediates in the Bromination of this compound

| Position of Bromination | Hypothetical Relative Energy of Intermediate (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C4 | 0.0 | Major |

| C5 | 3.2 | Minor |

| C6 | 5.1 | Minor |

Stereoselectivity

Stereoselectivity becomes relevant in reactions where new chiral centers are formed. numberanalytics.comnih.gov The synthesis of this compound from achiral precursors does not inherently involve the creation of a stereocenter, as the isobutyl group is achiral. However, if a reaction were to be performed on the isobutyl side chain, for instance, a hydroxylation at the tertiary carbon, this would create a chiral center.

Computational methods can be employed to predict the stereochemical outcome of such a reaction. escholarship.org By modeling the transition states leading to the different stereoisomers, the one with the lower activation energy will correspond to the major product. This is particularly important in asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. DFT calculations can model the interaction of the substrate with the chiral catalyst in the transition state to explain and predict the observed enantioselectivity.

For example, in a hypothetical asymmetric dihydroxylation of a vinyl group attached at the C2 position of 3-chloropyridine, computational modeling could predict which diastereomeric face of the double bond would preferentially react with the chiral osmium catalyst, leading to a specific enantiomer of the resulting diol. The energy difference between the diastereomeric transition states, even if small, can lead to a high enantiomeric excess.

Future Research Perspectives and Emerging Avenues for 3 Chloro 2 Isobutylpyridine Chemistry

Development of More Sustainable and Greener Synthetic Approaches

The chemical industry's shift towards sustainability necessitates the development of greener synthetic protocols for producing functionalized pyridines like 3-Chloro-2-isobutylpyridine. numberanalytics.com Traditional methods often rely on harsh conditions and hazardous reagents, leading to significant environmental impact. ethz.ch Future research will likely concentrate on adopting modern green chemistry principles to mitigate these issues. numberanalytics.combohrium.com

Key emerging strategies include:

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a highly sustainable alternative to classical chemical synthesis. numberanalytics.comrsc.org Biocatalytic processes, such as C-H oxyfunctionalization, can provide high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, eliminating the need for harsh oxidizing or reducing agents. ethz.chrsc.org Research into engineering enzymes could yield biocatalysts capable of directly synthesizing or modifying the this compound core. nih.gov

Microwave-Assisted Synthesis : This technique has been recognized as a valuable green chemistry tool that can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the use of solvents. nih.govacs.orgrsc.org Applying microwave irradiation to the synthesis of this compound or its derivatives could lead to more efficient and less energy-intensive processes. mdpi.comacs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient, one-pot processes that combine three or more reactants to form a complex product, adhering to principles of atom economy and reduced waste generation. bohrium.comresearchgate.net Developing an MCR strategy for this compound would streamline its synthesis, making it more ecologically and economically favorable. acs.org

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and improved scalability compared to batch processes. numberanalytics.comrsc.org For reactions that are highly exothermic or involve hazardous intermediates, flow chemistry provides a safer and more efficient manufacturing pathway. thieme-connect.comorganic-chemistry.org Implementing a flow process for the synthesis or derivatization of this compound could be a key area of future industrial research. figshare.com

Table 1: Comparison of Green Synthetic Methodologies for Pyridine (B92270) Derivatives

| Methodology | Key Advantages | Potential Application to this compound | References |

|---|---|---|---|

| Biocatalysis | High selectivity, mild conditions, renewable catalysts, reduced waste. | Enzymatic hydroxylation of the isobutyl group or stereoselective transformations. | ethz.chrsc.orgrsc.orgnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Accelerated cross-coupling reactions at the chloro position or functionalization of the pyridine ring. | nih.govacs.orgmdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity (one-pot), reduced waste and purification steps. | Convergent synthesis of the core structure from simpler, readily available starting materials. | bohrium.comacs.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved heat/mass transfer. | Safe and scalable production, particularly for potentially hazardous nitration or oxidation steps. | numberanalytics.comrsc.orgthieme-connect.comorganic-chemistry.org |

Exploration of Novel Catalytic Transformations

Modern catalysis offers powerful tools to functionalize the this compound scaffold at positions that are otherwise difficult to access. Future work will focus on leveraging these methods to create a diverse library of new analogues.

Transition-Metal-Catalyzed C-H Functionalization : Direct activation and functionalization of C-H bonds is an atom-economical strategy to introduce new substituents. researchgate.net For this compound, this could involve regioselective C-H arylation, alkylation, or acylation at the C-4, C-5, or C-6 positions of the pyridine ring, which are typically less reactive. rsc.org Additionally, C(sp³)–H bonds on the isobutyl group could be targeted for selective modification.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. nih.goviu.edu This technology could be applied to this compound for novel transformations such as difluoroalkylation or for coupling with a wide range of radical precursors. tandfonline.comacs.org Pyridine N-oxides, derived from the parent compound, can serve as precursors for N-oxy radicals, enabling unique C-H functionalizations. nih.gov

Cross-Coupling Reactions : The chlorine atom at the C-3 position is a versatile handle for well-established palladium- or copper-catalyzed cross-coupling reactions. nih.govmdpi.com Future research could explore advanced Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using novel ligands and catalysts to attach a wide array of aryl, alkyl, amine, and alkyne groups. acs.orgnih.govnih.gov This allows for the systematic modification of the molecule's electronic and steric properties.

Expansion of Applications in Materials Science and Industrial Processes (excluding clinical/safety)

While much of the focus on pyridine derivatives is in pharmaceuticals, their unique electronic and coordination properties make them valuable in materials science and industrial chemistry. Future research on this compound should explore these non-clinical avenues.

Functional Organic Materials : Pyridine-containing compounds are used in the synthesis of functional materials like conducting polymers and luminescent materials. numberanalytics.com By catalytically modifying this compound to introduce conjugated systems or specific functional groups, novel materials with tailored optical or electronic properties could be developed. bohrium.com

Ligands for Catalysis : Bipyridine and other functionalized pyridines are ubiquitous as ligands in transition-metal catalysis. The specific steric and electronic profile of this compound and its derivatives could be harnessed to create new ligands for asymmetric catalysis or other challenging transformations. rsc.org

Agrochemical Intermediates : Pyridine derivatives are fundamental building blocks in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. numberanalytics.com New derivatives of this compound could be screened as potential precursors for next-generation crop protection agents.

Interdisciplinary Research Integrating Advanced Computational and Synthetic Methodologies

The integration of computational chemistry with synthetic practice is a powerful paradigm that can accelerate discovery and deepen mechanistic understanding.

DFT and Mechanistic Studies : Density Functional Theory (DFT) calculations are increasingly used to predict reaction outcomes, rationalize selectivity, and elucidate complex reaction mechanisms. unjani.ac.idresearchgate.netucl.ac.uk Applying DFT to the catalytic transformations of this compound can help in selecting the optimal catalysts and conditions, saving significant experimental effort. ias.ac.inresearchgate.net Computational studies can also predict the electronic properties (e.g., nucleophilicity, redox potentials) of new derivatives, guiding the design of molecules for specific applications in materials science. bohrium.comresearchgate.netelectrochemsci.org

Structure-Property Relationship Modeling : By synthesizing a library of derivatives (as described in 7.2) and analyzing their properties, quantitative structure-activity relationship (QSAR) models can be built. electrochemsci.org This approach, combining experimental data with computational descriptors, can predict the performance of yet-unsynthesized molecules, for instance, as corrosion inhibitors or ligands.

Autonomous Self-Optimizing Systems : The combination of flow chemistry with machine learning algorithms allows for the creation of autonomous systems that can rapidly optimize complex chemical reactions. rsc.org Such an interdisciplinary approach could be used to quickly identify the ideal conditions for the synthesis or functionalization of this compound, accelerating the development timeline from lab-scale discovery to industrial production.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-Chloro-2-isobutylpyridine, and how do they address structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substitution patterns on the pyridine ring. For example, coupling constants between protons at positions 2 and 4 can confirm isobutyl group orientation .

- Infrared (IR) Spectroscopy : Analyze C-Cl stretching vibrations (~550–650 cm) and pyridine ring vibrations (~1600 cm) to verify functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H] at m/z 200.0845 for CHClN) from fragmentation patterns .

- Data Validation : Cross-reference with PubChem’s computed spectral data to resolve discrepancies in peak assignments .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like halogenated impurities?

- Methodological Answer :

- Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective isobutyl group introduction, avoiding electrophilic substitution pathways prone to dihalogenation .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance reaction specificity at 80–100°C, reducing side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic aromatic substitution versus radical coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The electron-withdrawing chloro group activates the pyridine ring at position 3 for SNAr reactions (e.g., with amines), but steric hindrance from the isobutyl group at position 2 limits accessibility. Kinetic studies (e.g., Eyring plots) reveal activation barriers >100 kJ/mol .

- Radical Coupling : Under UV irradiation, homolytic cleavage of the C-Cl bond generates a pyridyl radical. Electron paramagnetic resonance (EPR) confirms radical intermediates, which dimerize or react with alkenes (e.g., styrene) via chain propagation .

- Contradiction Resolution : Computational modeling (DFT at B3LYP/6-31G*) predicts regioselectivity trends, validated by experimental product ratios .

Q. How can researchers reconcile conflicting bioactivity data for this compound derivatives in antimicrobial assays?

- Methodological Answer :

- Variable Analysis : Test derivatives under standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli. Control variables include inoculum size (CFU/mL) and solvent (DMSO ≤1% v/v) .

- Data Interpretation : Use ANOVA to identify statistically significant differences (p < 0.05) in activity between substituents (e.g., trifluoromethyl vs. methoxy groups). Conflicting results may arise from efflux pump interactions in Gram-negative bacteria .

- Replication : Validate findings across ≥3 independent labs to rule out batch-specific impurities (e.g., residual Pd catalysts) .

Q. What strategies mitigate thermal instability during DSC (Differential Scanning Calorimetry) analysis of this compound?

- Methodological Answer :

- Instrument Calibration : Calibrate DSC with indium (melting point 156.6°C) and zinc (419.5°C). Use hermetic pans to prevent sublimation .

- Heating Rate Optimization : Slow rates (5°C/min) resolve overlapping exotherms (e.g., decomposition above 200°C). Isothermal holds at 150°C identify glass transitions .

- Contradiction Management : Compare data with thermogravimetric analysis (TGA) to distinguish decomposition from phase changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.